2-Cyclopropoxy-5-isopropoxyaniline
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Overview
Description
2-Cyclopropoxy-5-isopropoxyaniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a cyclopropoxy group and an isopropoxy group attached to an aniline ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-isopropoxyaniline typically involves the reaction of 2-nitrophenol with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The nitro group is then reduced to an amine using a reducing agent such as Raney nickel in an alcoholic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like Raney nickel or palladium on carbon are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Cyclopropoxy-5-isopropoxyaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-isopropoxyaniline involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxyaniline: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxyaniline: Similar structure but lacks the isopropoxy group.
Uniqueness
2-Cyclopropoxy-5-isopropoxyaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups on the aniline ring. This dual substitution provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
UQKUDXIZAGXSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
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